molecular formula C19H17F2N3O B15136907 c-ABL-IN-5

c-ABL-IN-5

Cat. No.: B15136907
M. Wt: 341.4 g/mol
InChI Key: IAGWAZKHJMFJDT-CVEARBPZSA-N
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Preparation Methods

The synthetic routes and reaction conditions for c-ABL-IN-5 are not extensively detailed in the available literature. it is known that the compound can be labeled with [18F] to serve as a tracer in positron emission tomography (PET) scans

Chemical Reactions Analysis

C-ABL-IN-5, like other c-Abl inhibitors, undergoes various chemical reactions. These include:

    Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

    Substitution Reactions: These reactions often involve nucleophilic or electrophilic substitution, with reagents such as halides or alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.

Scientific Research Applications

C-ABL-IN-5 has a wide range of scientific research applications:

Properties

Molecular Formula

C19H17F2N3O

Molecular Weight

341.4 g/mol

IUPAC Name

(1S,2S)-2-fluoro-N-[6-[2-(2-fluoroethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C19H17F2N3O/c20-8-7-12-3-1-2-4-14(12)13-5-6-18-22-17(11-24(18)10-13)23-19(25)15-9-16(15)21/h1-6,10-11,15-16H,7-9H2,(H,23,25)/t15-,16+/m1/s1

InChI Key

IAGWAZKHJMFJDT-CVEARBPZSA-N

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF

Canonical SMILES

C1C(C1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF

Origin of Product

United States

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